Lnt (oligosaccharide)

説明

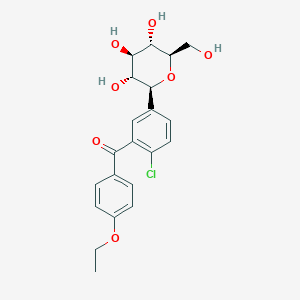

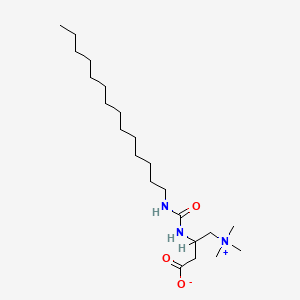

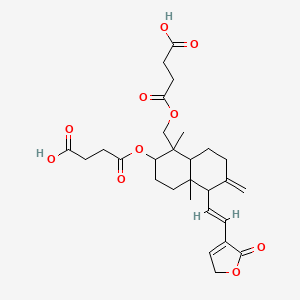

Lacto-N-tetraose (LNT) is a human milk oligosaccharide (HMO) that is highly abundant in human breast milk. It is a complex carbohydrate composed of four monosaccharide units: galactose, N-acetylglucosamine, galactose, and glucose. Lacto-N-tetraose plays a crucial role in the development of the infant gut microbiota, serving as a prebiotic that promotes the growth of beneficial bacteria such as Bifidobacterium species .

準備方法

Synthetic Routes and Reaction Conditions: Lacto-N-tetraose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation.

Chemical Synthesis: This method involves the stepwise assembly of monosaccharide units using glycosylation reactions. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps.

Enzymatic Synthesis: Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds between monosaccharide units. This method offers high regioselectivity and stereoselectivity, making it a preferred approach for synthesizing complex oligosaccharides.

Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli, are used to produce lacto-N-tetraose through fermentation. .

Industrial Production Methods: Industrial production of lacto-N-tetraose primarily relies on microbial fermentation due to its scalability and cost-effectiveness. The fermentation process involves the cultivation of genetically engineered microorganisms in bioreactors, followed by the extraction and purification of lacto-N-tetraose from the fermentation broth .

化学反応の分析

Types of Reactions: Lacto-N-tetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Oxidation: Lacto-N-tetraose can be oxidized to form lacto-N-tetraose derivatives with altered functional groups. This reaction is typically carried out using oxidizing agents such as periodate.

Glycosylation: Lacto-N-tetraose can undergo glycosylation reactions to form higher-order oligosaccharides.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as lacto-N-biosidase are used under mild aqueous conditions.

Oxidation: Periodate oxidation is carried out in aqueous solutions at neutral pH.

Glycosylation: Glycosyltransferases are used in buffered solutions containing the donor and acceptor substrates

Major Products Formed:

Hydrolysis: Lacto-N-biose and lactose.

Oxidation: Lacto-N-tetraose derivatives with oxidized functional groups.

Glycosylation: Higher-order oligosaccharides

科学的研究の応用

Lacto-N-tetraose has a wide range of scientific research applications in various fields:

Chemistry: Lacto-N-tetraose is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: It is used to study the interactions between oligosaccharides and gut microbiota, as well as the role of HMOs in infant nutrition and health.

Medicine: Lacto-N-tetraose is investigated for its potential therapeutic applications, including its role in modulating the immune system and preventing infections.

Industry: It is used as an ingredient in infant formula and functional foods to mimic the beneficial effects of human milk oligosaccharides .

作用機序

Lacto-N-tetraose exerts its effects primarily through its role as a prebiotic. It is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a fermentable substrate for beneficial gut bacteria such as Bifidobacterium species. The fermentation of lacto-N-tetraose by these bacteria produces short-chain fatty acids, which have various health benefits, including promoting gut health and modulating the immune system .

類似化合物との比較

Lacto-N-tetraose is one of several human milk oligosaccharides with prebiotic functions. Similar compounds include:

Lacto-N-neotetraose (LNnT): Similar in structure to lacto-N-tetraose but with a different linkage between the monosaccharide units.

2’-Fucosyllactose (2’-FL): Another abundant HMO with prebiotic and anti-infective properties.

3-Fucosyllactose (3-FL): Similar to 2’-fucosyllactose but with a different fucose linkage .

Lacto-N-tetraose is unique in its specific structure and its ability to promote the growth of specific beneficial bacteria in the infant gut. Its structural complexity and specific glycosidic linkages contribute to its distinct biological functions .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIPEGYTBGEPJN-TYWGMFGMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14116-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-tetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014116688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTO-N-TETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46XNQ2LX59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8180337.png)

![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide](/img/structure/B8180357.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid](/img/structure/B8180364.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyridine-3-carboxamide](/img/structure/B8180376.png)

![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B8180401.png)